Structural Differentiation: N(1)-Ethyl vs. N(1)-Butyl vs. N(1)-(1-Phenylethyl) in the Benzo[cd]indol-2(1H)-one Series
The N(1)-ethyl substituent on the benzo[cd]indol-2(1H)-one core is a key structural determinant distinguishing this compound from the closest analog, N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide (CAS 946334-98-1), which bears an N(1)-butyl chain . The ethyl analog has a molecular weight of 321.3 Da vs. 349.4 Da for the butyl analog, and a computed XLogP3-AA of 2.7 [1] compared to an estimated 4.0 for the butyl variant. Y06014, the most potent and selective BET inhibitor in the benzo[cd]indol-2(1H)-one class, uses an N(1)-(1-phenylethyl) substituent (MW 382.4) and achieves a BRD4 BD1 Kd in the low micromolar range with high selectivity over non-BET bromodomains [2].
| Evidence Dimension | N(1)-substituent identity and resulting physicochemical properties |
|---|---|
| Target Compound Data | N(1)-ethyl; MW 321.3 Da; XLogP3-AA 2.7 |
| Comparator Or Baseline | N(1)-butyl analog (CAS 946334-98-1): MW 349.4 Da; est. XLogP ~4.0. Y06014: N(1)-(1-phenylethyl); MW 382.4 Da; BRD4 BD1 Kd low μM. |
| Quantified Difference | MW difference vs. butyl analog: 28.1 Da (ethyl → butyl). XLogP difference: ~1.3 log units lower for the ethyl analog, predicting superior aqueous solubility and reduced nonspecific binding. |
| Conditions | Computed physicochemical properties from PubChem (target) and ChemSrc (comparator); BRD4 BD1 binding data from AlphaScreen assay (Y06014). |
Why This Matters
Lower molecular weight and logP of the ethyl analog predict improved solubility and permeability profiles compared to the butyl analog, making it a preferred starting point for lead optimization programs requiring favorable ADME properties.
- [1] PubChem. Compound Summary for CID 16880176, N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methylisoxazole-5-carboxamide. National Center for Biotechnology Information. Accessed May 2026. View Source
- [2] Wu, T.B.; Xiang, Q.P.; Wang, C.; et al. Y06014 is a selective BET inhibitor for the treatment of prostate cancer. Acta Pharmacol. Sin. 2021, 42, 2120–2131. View Source
